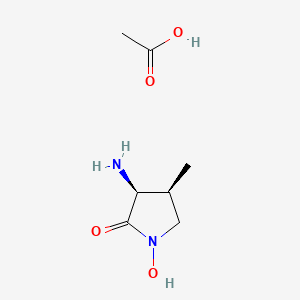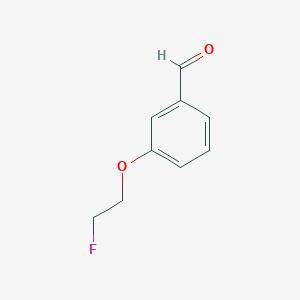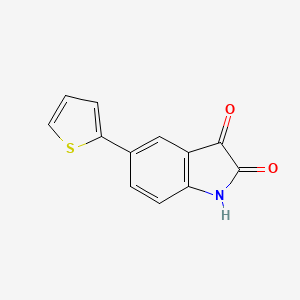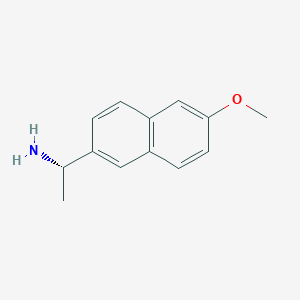![molecular formula C18H15NO B3231781 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]- CAS No. 13293-99-7](/img/structure/B3231781.png)
2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-
Overview
Description
2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-, also known as Naphthaldehyde benzylimine, is a chemical compound with a molecular formula C18H15NO. It is a yellowish powder that is soluble in organic solvents like chloroform, ether, and benzene. The compound has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-de benzylimine is not fully understood. However, it is believed that the compound interacts with metal ions in biological systems, leading to the formation of a fluorescent complex. In addition, this compoundde benzylimine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compoundde benzylimine has a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, this compoundde benzylimine has been shown to have antioxidant properties, which may help protect against oxidative stress and DNA damage. The compound has also been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases like cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-de benzylimine in lab experiments is its high sensitivity and selectivity for metal ions. The compound has been shown to be a highly effective fluorescent probe for detecting and quantifying metal ions in biological systems. In addition, this compoundde benzylimine is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab.
However, there are also some limitations to using this compoundde benzylimine in lab experiments. The compound can be toxic to cells at high concentrations, which may limit its use in certain applications. In addition, the mechanism of action of this compoundde benzylimine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-de benzylimine. One area of research is the development of new fluorescent probes based on the structure of this compoundde benzylimine. These probes could be used to detect and quantify a wider range of metal ions in biological systems. Another area of research is the investigation of the anti-cancer properties of this compoundde benzylimine, with the aim of developing new chemotherapeutic agents. Finally, further research is needed to fully understand the mechanism of action of this compoundde benzylimine, which could lead to the development of new drugs and therapies for a range of diseases.
Scientific Research Applications
2-Naphthalenol, 1-[[(phenylmethyl)imino]methyl]-de benzylimine has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting and quantifying metal ions in biological systems. The compound has also been investigated for its ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent. In addition, this compoundde benzylimine has been studied for its potential use as a catalyst in organic synthesis reactions.
properties
IUPAC Name |
1-(benzyliminomethyl)naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18-11-10-15-8-4-5-9-16(15)17(18)13-19-12-14-6-2-1-3-7-14/h1-11,13,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMYZNZIVQEMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26664029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3231700.png)
![(2Z)-6-bromo-2-[(3-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3231703.png)
![(3-Chlorobenzo[b]thiophen-2-ylmethyl)methylamine](/img/structure/B3231710.png)

![N,N-dimethyl-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzenesulfonamide](/img/structure/B3231717.png)
![(3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3231719.png)
![1-[4-(2-Fluoroethoxy)-phenyl]-ethanone](/img/structure/B3231725.png)

![1-(3-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)ethanone](/img/structure/B3231752.png)



![6-Benzyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3231796.png)
![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3231803.png)